Heptacosafluorotributylamine
Overview
Description
Heptacosafluorotributylamine, also known as PFTBA or Perfluorotributylamine, is a chemical compound with the linear formula N(CF2CF2CF2CF3)3 . It has a molecular weight of 671.09 .
Molecular Structure Analysis
The molecular structure of Heptacosafluorotributylamine is represented by the formula N(CF2CF2CF2CF3)3 . This indicates that the molecule consists of a nitrogen atom bonded to three nonafluorobutyl groups.Physical And Chemical Properties Analysis
Heptacosafluorotributylamine is a liquid at room temperature . It has a vapor density of 23.3 (vs air), a vapor pressure of 1.3 mmHg at 25 °C, and a boiling point of 178 °C (lit.) . The density of Heptacosafluorotributylamine is 1.883 g/mL at 25 °C (lit.) .Scientific Research Applications
- Mass Spectrometry
- Heptacosafluorotributylamine is used as an analytical standard in mass spectrometry .
- In this application, it serves as a reference standard in the calibration of the mass scale of the Q exactive gas chromatography-mass spectrometer used in the analysis of molecular isotopic structures of organics .
-
Artificial Blood
- Heptacosafluorotributylamine is used as an ingredient in Fluosol, an artificial blood .
- This application exploits the high solubility of oxygen and carbon dioxide in the solvent, as well as the low viscosity and toxicity .
- The specific methods of application would depend on the medical procedure being performed, but generally, Fluosol is administered intravenously .
- The outcomes of this application can include improved oxygenation of tissues, particularly in situations where blood transfusions are not possible or desirable .
-
Coolant for Electronics
- Heptacosafluorotributylamine is also a component of Fluorinert coolant liquids .
- In this application, it is used to cool CPUs of some computers .
- The CPUs are immersed in this liquid to facilitate cooling .
- The outcomes of this application can include improved performance and longevity of electronic components due to effective heat dissipation .
-
Calibrant in Gas Chromatography
- Heptacosafluorotributylamine is used as a calibrant in gas chromatography .
- In this application, the compound decomposes in a repeatable pattern to form fragments of specific masses, which can be used to tune the mass response and accuracy of the mass spectrometer .
- The specific methods of application would depend on the particular gas chromatography technique and the sample being analyzed .
- The outcomes of these analyses can provide detailed information on the identification and quantification of chemical compounds in gases or liquids .
-
Electrofluorination
- Heptacosafluorotributylamine is prepared by electrofluorination of tributylamine using hydrogen fluoride as solvent and source of fluorine .
- In this application, it serves as a key ingredient in the production of other perfluoroalkylamines .
- The specific experimental procedures and technical parameters would depend on the particular electrofluorination technique and the sample being analyzed .
- The outcomes of these analyses can provide detailed information on the production of other perfluoroalkylamines .
Safety And Hazards
Heptacosafluorotributylamine can cause serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance. If it comes into contact with the skin, it should be washed off with plenty of water .
Relevant Papers One of the papers related to Heptacosafluorotributylamine discusses its use as one of the most widely used reference compounds in mass spectrometry .
properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZRBWKZFJCCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N(C4F9)3, C12F27N | |
Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027141 | |
Record name | Perfluorotributylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
671.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Perfluorotributylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6598 | |
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Boiling Point |
178 °C | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble methanol, isopropyl alcohol, Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4, Insoluble in water | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.884 @ 25 °C | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.55 [mmHg], 5.52X10-1 mm Hg @ 25 °C | |
Record name | Perfluorotributylamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6598 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Perfluorotributylamine | |
Color/Form |
Liquid | |
CAS RN |
311-89-7 | |
Record name | Perfluorotributylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=311-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Perfluorotributylamine | |
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Record name | Perfluorotributylamine | |
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Record name | 1-Butanamine, 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)- | |
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Record name | Perfluorotributylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(perfluorobutyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.659 | |
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Record name | PERFLUOROTRIBUTYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3702Y1HQ6O | |
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Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-50 °C | |
Record name | PERFLUOROTRIBUTYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7103 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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